4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 401511-17-9
VCID: VC4599842
InChI: InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3
SMILES: CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl
Molecular Formula: C12H13ClN2S
Molecular Weight: 252.76

4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

CAS No.: 401511-17-9

Cat. No.: VC4599842

Molecular Formula: C12H13ClN2S

Molecular Weight: 252.76

* For research use only. Not for human or veterinary use.

4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine - 401511-17-9

Specification

CAS No. 401511-17-9
Molecular Formula C12H13ClN2S
Molecular Weight 252.76
IUPAC Name 4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3
Standard InChI Key DSIDAKPWUCMMND-UHFFFAOYSA-N
SMILES CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound’s structure comprises a tetrahydrobenzo[4, thieno[2,3-d]pyrimidine backbone, where:

  • A benzene ring is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and enhancing conformational flexibility.

  • A thiophene ring is fused to the pyrimidine moiety at positions 2 and 3, introducing sulfur into the heterocyclic system.

  • Substituents include a chlorine atom at position 4 and an ethyl group at position 2, modulating electronic and steric properties .

Systematic Nomenclature

  • IUPAC Name: 4-chloro-2-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine .

  • Synonyms: Variations arise from differing ring-numbering conventions (e.g., benzo[b]thieno[2,3-d]pyrimidine) .

Spectroscopic Identifiers

  • SMILES: CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl .

  • InChIKey: DSIDAKPWUCMMND-UHFFFAOYSA-N .

  • Exact Mass: 252.048797 Da .

Synthesis and Characterization

Analytical Characterization

  • IR Spectroscopy: Peaks at 3300–3200 cm1^{-1} (NH2_2), 2550 cm1^{-1} (SH), and 1650 cm1^{-1} (C=O) .

  • NMR:

    • 1H^1\text{H}: δ 1.3–1.5 (ethyl CH3_3), δ 2.7–3.3 (tetrahydrobenzene CH2_2), δ 8.2 (pyrimidine H) .

  • Mass Spectrometry: Molecular ion at m/z 252.05 .

Physical and Chemical Properties

Physicochemical Data

PropertyValueReference
Molecular Weight252.76 g/mol
XLogP34.6
Hydrogen Bond Acceptors3
Rotatable Bonds1
Topological Polar SA54 Ų

Reactivity and Stability

  • Chlorine Reactivity: The 4-chloro group undergoes nucleophilic substitution with amines or alkoxides .

  • Stability: Sensitive to moisture; requires storage under inert gas (N2_2/Ar) .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s scaffold mimics ATP-binding sites in kinases. In a 2020 study, a derivative (KM6) inhibited VEGF2 tyrosine kinase by 65%, showing promise in anticancer drug discovery .

Analgesic and Anti-inflammatory Agents

Structural analogs (e.g., 2-mercapto-3-substituted derivatives) demonstrated significant activity in murine models, with reduced ulcerogenic effects compared to NSAIDs .

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